ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a synthetic organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of key intermediates, followed by their condensation and cyclization under specific conditions. Common reagents used in these reactions include acetic anhydride, methoxybenzaldehyde, and dichlorophenylfuran.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects and drug development.
Industry: Utilized in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)-2-furyl]methylene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signal transduction pathways, or interfering with cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: Other compounds in this class with similar structures and potential biological activities.
Furan Derivatives: Compounds containing the furan ring, known for their diverse chemical properties.
Methoxyphenyl Compounds: Molecules with methoxyphenyl groups, often studied for their pharmacological effects.
Uniqueness
Ethyl (2E)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate stands out due to its unique combination of functional groups and structural features, which may confer specific biological activities and chemical reactivity.
Properties
Molecular Formula |
C30H24Cl2N2O7S |
---|---|
Molecular Weight |
627.5g/mol |
IUPAC Name |
ethyl (2E)-5-(4-acetyloxy-3-methoxyphenyl)-2-[[5-(2,5-dichlorophenyl)furan-2-yl]methylidene]-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C30H24Cl2N2O7S/c1-5-39-29(37)26-15(2)33-30-34(27(26)17-6-10-23(40-16(3)35)24(12-17)38-4)28(36)25(42-30)14-19-8-11-22(41-19)20-13-18(31)7-9-21(20)32/h6-14,27H,5H2,1-4H3/b25-14+ |
InChI Key |
BIZZTGJPQZQRFF-AFUMVMLFSA-N |
SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C |
Isomeric SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)/C(=C\C4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)/S2)C |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC(=C(C=C3)OC(=O)C)OC)C(=O)C(=CC4=CC=C(O4)C5=C(C=CC(=C5)Cl)Cl)S2)C |
Origin of Product |
United States |
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